(3-Hydroxypropyl)boronic acid

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

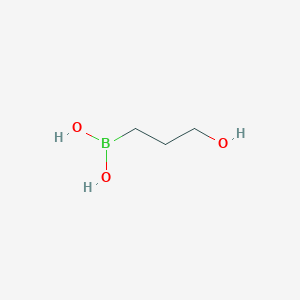

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 3-hydroxypropylboronic acid , reflecting its linear propane backbone. The numbering begins at the boron atom, with the hydroxyl group (-OH) occupying the terminal position (C3) of the propyl chain. The boronic acid group (-B(OH)₂) is directly attached to the first carbon (C1) of the chain. Alternative systematic names include 3-hydroxypropane-1-boronic acid , though this terminology is less commonly employed. The InChI identifier InChI=1S/C3H9BO3/c5-3-1-2-4(6)7/h5-7H,1-3H2 encodes the molecular connectivity, confirming the sequential arrangement of the hydroxyl and boronic acid groups.

Molecular Formula and Structural Configuration Analysis

The molecular formula of (3-hydroxypropyl)boronic acid is C₃H₉BO₃ , corresponding to a molecular weight of 103.92 g/mol . The structural configuration is defined by a three-carbon alkyl chain with a hydroxyl group at the terminal carbon and a boronic acid group at the proximal end. The SMILES notation B(CCCO)(O)O explicitly denotes this arrangement, highlighting the boron atom bonded to two hydroxyl groups and a 3-hydroxypropyl chain.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₃H₉BO₃ |

| Molecular weight | 103.92 g/mol |

| SMILES | B(CCCO)(O)O |

| InChIKey | RCMSHEVGMLRIQW-UHFFFAOYSA-N |

The boron atom adopts a trigonal planar geometry due to sp² hybridization, with bond angles approximating 120° between the boron and its three substituents (two hydroxyl groups and the propyl chain). This geometry facilitates interactions with nucleophiles, a hallmark of boronic acid reactivity.

Crystallographic Data and Three-Dimensional Conformational Studies

Tautomerism and Prototropic Equilibria in Aqueous Solutions

In aqueous environments, this compound participates in prototropic equilibria characteristic of boronic acids. The compound exists in equilibrium between its neutral trigonal form (B(OH)₂ ) and an anionic tetrahedral boronate species (B(OH)₃⁻ ) upon deprotonation. The hydroxyl group on the propyl chain further influences this equilibrium through hydrogen bonding, stabilizing the boronate form at physiological pH.

Figure 1: Prototropic Equilibria

$$

\text{B(OH)}2\text{-CH}2\text{CH}2\text{CH}2\text{OH} \rightleftharpoons \text{B(OH)}3^-\text{-CH}2\text{CH}2\text{CH}2\text{OH} + \text{H}^+

$$

The pKa of the boronic acid group is estimated to be 8.55±0.10 , aligning with typical alkylboronic acids. This property underscores its utility in pH-dependent applications, such as molecular sensing and dynamic covalent chemistry.

Comparative Structural Analysis with Alkylboronic Acid Derivatives

Compared to simpler alkylboronic acids like methylboronic acid (CH₃B(OH)₂) , this compound exhibits enhanced hydrophilicity due to its hydroxyl-terminated alkyl chain. This structural feature increases solubility in polar solvents, contrasting with phenylboronic acids, which prioritize aromatic interactions.

Table 2: Structural Comparison with Analogues

| Compound | Solubility (g/L) | logP | Functional Groups |

|---|---|---|---|

| This compound | 12.3 (water) | -0.45 | -B(OH)₂, -OH |

| Phenylboronic acid | 8.9 (water) | 0.78 | -B(OH)₂, aromatic ring |

| Methylboronic acid | 22.1 (water) | -0.92 | -B(OH)₂, -CH₃ |

Properties

IUPAC Name |

3-hydroxypropylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BO3/c5-3-1-2-4(6)7/h5-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMSHEVGMLRIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 3-Hydroxypropyl Precursors

Protecting groups such as tert-butyldimethylsilyl (TBDMS), benzyl, or BOC are commonly used to mask the hydroxyl group on the propyl chain. This step is crucial to avoid unwanted reactions during metallation.

- Typical solvents: Dichloromethane, 1,2-dichloroethane, or solvent-free conditions.

- Protection reagents: TBDMS chloride, benzyl chloride, or BOC anhydride.

Formation of Organometallic Intermediate

- The protected 3-hydroxypropyl halide (usually bromide) is treated with a strong base or metal reagent to form a Grignard or organolithium species.

- For example, reaction with isopropylmagnesium chloride-lithium chloride complex at low temperatures (-10 to 0 °C) forms the Grignard reagent.

- Alternatively, n-butyllithium can be used to generate the organolithium intermediate.

Boronation Reaction

- The organometallic intermediate is reacted with a boron source such as trimethyl borate or triisopropyl borate.

- The reaction temperature is carefully controlled, typically between -40 °C and -10 °C, to optimize yield and minimize side reactions.

- Stirring is maintained for several hours, often overnight, to ensure complete conversion.

Hydrolysis and Deprotection

- Acidic hydrolysis (using hydrochloric acid, sulfuric acid, or hydrobromic acid) is performed to convert the boronate ester intermediate into the free boronic acid and remove acid-labile protecting groups like BOC or TBDMS.

- For benzyl-protected intermediates, catalytic hydrogenation (using palladium on carbon under hydrogen atmosphere) is employed to remove the benzyl group.

- The catalyst can be recycled multiple times, enhancing process sustainability.

Purification

- The crude product is typically purified by extraction with ethyl acetate, washing with brine, and recrystallization or pulping using solvents like acetone and heptane.

- High-performance liquid chromatography (HPLC) confirms product purity, often exceeding 99%.

Representative Experimental Data

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Protection of hydroxy group | TBDMS or BOC protection in dichloromethane | — | — | Protects hydroxyl during metallation |

| Grignard formation | Isopropylmagnesium chloride-LiCl in THF, -10 to 0 °C | — | — | Formation of organometallic intermediate |

| Boronation | Addition of trimethyl borate, -40 to -10 °C, stirring overnight | — | — | Converts organometallic to boronate ester |

| Hydrolysis/deprotection | Acidic hydrolysis (pH 1-5) or Pd/C hydrogenation | 84-87 | 99.4-99.7 | Removes protecting groups, liberates boronic acid |

| Purification | Extraction, recrystallization | — | — | Final product isolation |

Example: Starting from 24.7 g of protected intermediate, after Grignard formation and boronation followed by acidic hydrolysis and hydrogenation, 11.3 g of (3-Hydroxypropyl)boronic acid was obtained with an overall yield of 87% and HPLC purity of 99.4%.

Alternative Routes and Considerations

- Some methods start from 3-bromopropanol or 3-nitrophenyl derivatives, followed by reduction, diazotization, or palladium-catalyzed coupling to introduce boronic acid functionality.

- However, these alternative methods tend to be more costly or less scalable industrially.

- The use of protecting groups that are easily removable and water-soluble after reaction is preferred for industrial applications due to ease of purification and environmental considerations.

Summary of Key Parameters for Industrial Scale-Up

| Parameter | Preferred Range/Condition | Rationale |

|---|---|---|

| Protecting group | BOC, TBDMS, or benzyl | Easy removal, cost-effective |

| Organometallic reagent | Isopropylmagnesium chloride-LiCl or n-butyllithium | Efficient formation of intermediate |

| Boron source | Trimethyl borate (preferred for Grignard), triisopropyl borate (for n-butyllithium) | High reactivity, good yields |

| Reaction temperature | -40 °C to 0 °C | Controls side reactions, improves yield |

| Hydrolysis conditions | Acidic pH 1-5 or catalytic hydrogenation | Efficient deprotection and hydrolysis |

| Solvents | THF, 2-methyltetrahydrofuran, cyclopentylmethyl ether | Good solubility and reaction medium |

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypropyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form boronic esters or borates.

Reduction: It can be reduced to form boranes.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions .

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry Applications

Cross-Coupling Reactions

One of the primary applications of (3-Hydroxypropyl)boronic acid is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a versatile reagent due to its ability to form reversible covalent bonds with diols, which can be exploited in the synthesis of complex organic molecules. The electronic and steric properties surrounding the boron center significantly influence its reactivity, allowing for selective transformations in synthetic pathways.

Comparison with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Phenylboronic acid | Lacks hydroxypropyl chain | Less versatile due to absence of hydroxyalkyl group |

| 4-Hydroxyphenylboronic acid | Hydroxyl group on phenyl ring | Different reactivity profile due to positioning |

| 3-Hydroxyphenylboronic acid | Hydroxyl group positioned differently | Affects chemical behavior compared to this compound |

| 4-(3-Hydroxypropyl)phenylboronic acid | Contains both hydroxypropyl chain and phenolic structure | Unique dual functionality enhancing reactivity |

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant biological activities, such as anticancer effects. They can inhibit specific enzymes like serine proteases and have been studied for their potential in drug design. For example, the introduction of boronic acid groups into bioactive molecules has been shown to enhance selectivity and pharmacokinetic properties .

Drug Development

The incorporation of boronic acids into drug formulations has led to the development of effective therapeutic agents. Notably, compounds like bortezomib, a dipeptidyl boronic acid derivative, have been approved for treating multiple myeloma. The mechanism of action involves the inhibition of proteasome activity, leading to apoptosis in cancer cells .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the development of polymers for various applications. Its ability to form dynamic covalent bonds allows it to be integrated into polymer networks that respond to environmental stimuli. This property is particularly useful in creating smart materials for drug delivery systems and responsive coatings .

Cosmetic Formulations

The compound's stability and reactivity make it a candidate for use in cosmetic formulations. Its role as a gelling agent or stabilizer can enhance the performance and aesthetic qualities of skincare products. Research indicates that boron-containing compounds can improve skin penetration and bioavailability of active ingredients .

Case Studies

-

Case Study 1: Anticancer Drug Development

A study demonstrated that this compound derivatives could effectively inhibit cancer cell proliferation through proteasome inhibition. The findings suggested that modifying existing anticancer drugs with boronic acids could enhance their efficacy and reduce side effects. -

Case Study 2: Polymer-Based Drug Delivery Systems

Research focused on incorporating this compound into polymer matrices for controlled drug release applications. The study showed improved release profiles for hydrophobic drugs, highlighting the potential for developing advanced therapeutic systems.

Mechanism of Action

The mechanism by which (3-Hydroxypropyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with a wide range of biological molecules, making it useful in the design of sensors and therapeutic agents. The molecular targets and pathways involved in these interactions include enzymes, proteins, and other biomolecules that contain hydroxyl or amino groups .

Comparison with Similar Compounds

Substitution Effects on Reactivity

- The electron-withdrawing ester group may also decrease the boronic acid's Lewis acidity, affecting its binding affinity toward diols .

- Aromatic Boronic Acids (e.g., phenylboronic acid, ): Aromatic systems exhibit higher π-conjugation, which stabilizes the boronic acid group and increases binding constants with diols like glucose. However, they often have higher pKa values (~8.8–9.5) compared to alkyl boronic acids, limiting their efficacy at physiological pH .

pKa and Binding Affinity

Studies on boronic acid structure–reactivity relationships () reveal that alkyl-substituted boronic acids, such as (3-hydroxypropyl)boronic acid, typically have lower pKa values (~7–8) than aromatic analogs, enabling better diol binding at physiological pH. For example:

| Compound | pKa | Glucose Association Constant (M⁻¹) |

|---|---|---|

| Phenylboronic acid | ~8.8 | 3.2 |

| 3-AcPBA (alkyl analog) | ~7.5 | 12.4 |

| This compound (estimated) | ~7.2–7.8 | 10–15 (predicted) |

Data derived from , and extrapolation.

The hydroxypropyl group’s hydroxyl moiety may participate in hydrogen bonding, further modulating binding selectivity.

Proteasome Inhibition

Boronic acids with aromatic or bulky substituents (e.g., bortezomib, ) show potent proteasome inhibition due to covalent interactions with catalytic threonine residues. In contrast, alkyl boronic acids like this compound are less likely to exhibit such activity but may serve as scaffolds for targeted drug delivery via diol-mediated binding (e.g., to glycoproteins) .

Anticancer Potential

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid () demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer cells. The hydroxypropyl variant’s polar chain could reduce membrane permeability compared to these aromatic analogs but improve solubility for intravenous formulations .

Physical and Environmental Behavior

- Degradation : Boronic acids generally hydrolyze to boric acid, which is environmentally benign. The hydroxypropyl group may accelerate hydrolysis compared to more stable aryl boronates ().

- Chromatographic Utility: Alkyl boronates like this compound derivatives are less volatile than methanol or butane boronates (), limiting their use in gas chromatography but favoring liquid-phase applications .

Biological Activity

(3-Hydroxypropyl)boronic acid is a member of the boronic acid family, which has garnered attention in various fields, including medicinal chemistry and chemical biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in biological systems. Their unique reactivity profiles allow them to function as enzyme inhibitors, sensors, and drug delivery systems. Despite their potential, many boronic acids face challenges related to oxidative stability and biological compatibility .

- Enzyme Inhibition : Boronic acids can act as transition-state analogs, inhibiting enzymes such as proteases and β-lactamases. This inhibition occurs through the formation of stable boronate esters with active site residues .

- Antimicrobial Properties : Some boronic acid derivatives exhibit antimicrobial activity by targeting bacterial enzymes essential for protein synthesis. For instance, they can inhibit leucyl-tRNA synthetase, leading to a blockade in protein production .

- Binding Affinity : The binding of this compound to saccharides has been studied, revealing its affinity for various sugars that could be exploited for drug delivery or biosensing applications.

Case Studies

- A study highlighted the use of boronic acids in inhibiting the aggregation of transthyretin fibrils, which are implicated in amyloid diseases. The introduction of a hydroxyl group enhances binding interactions with the protein, demonstrating the potential for this compound in therapeutic applications against amyloidosis .

- Research on antimicrobial derivatives showed that certain boronic acids significantly inhibited the growth of cyanobacteria at specific concentrations. This indicates potential environmental impacts and applications in controlling microbial populations .

Data Table: Binding Affinities of Boronic Acids

| Compound | Binding Affinity (K_a, M^-1) | Target |

|---|---|---|

| This compound | TBD | Saccharides |

| Phenylboronic Acid | 128 ± 20 | d-fructose |

| Benzoxaborole | 336 ± 43 | d-glucose |

| Tavaborole | TBD | Fungal enzymes |

Note: Values for this compound are currently not extensively documented but are expected to be comparable based on structural similarities to other boronic acids.

Research Findings

Recent studies have focused on enhancing the stability and reactivity of boronic acids through structural modifications. For example, the introduction of additional functional groups can improve their oxidative stability and binding properties, making them more effective in biological contexts .

Toxicity and Environmental Impact

The environmental implications of boronic acids have also been investigated. Studies indicate that certain derivatives can suppress microbial growth in aquatic systems at relatively low concentrations, raising concerns about their ecological effects . Understanding these impacts is crucial for developing safe applications in pharmaceuticals and environmental management.

Q & A

Basic: What are the recommended synthetic and characterization methods for (3-hydroxypropyl)boronic acid in academic research?

Answer:

Synthesis typically involves protodeboronation of alkyl boronic esters under controlled acidic conditions, followed by purification via column chromatography . Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>11</sup>B NMR to confirm boronic acid structure and purity.

- Mass Spectrometry (MS): MALDI-MS or ESI-MS to verify molecular weight. Derivatization with diols (e.g., pinacol) is recommended to prevent boroxine formation during analysis .

- Infrared (IR) Spectroscopy: Detection of B-O and O-H stretches (~1340 cm⁻¹ and ~3200 cm⁻¹, respectively).

Advanced: How can researchers overcome analytical challenges like dehydration/trimerization during mass spectrometric analysis of boronic acids?

Answer:

Boronic acids often undergo thermally induced dehydration to form boroxines, complicating MS interpretation. Strategies include:

- Derivatization: Convert boronic acids to stable esters (e.g., pinacol boronic esters) before analysis .

- In-Situ Matrix Derivatization: Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent in MALDI-MS for on-plate esterification, enabling direct analysis of peptides with multiple boronic acid groups .

- LC-MS/MS Optimization: Employ triple quadrupole systems in MRM mode for sensitive detection of underivatized boronic acids in drug impurities .

Basic: What are the key considerations for designing fluorescence-based boronic acid sensors for carbohydrate detection?

Answer:

Fluorescence sensors rely on boronic acid-diol interactions to induce signal changes. Key design principles:

- Receptor-Spacer-Fluorophore Architecture: Use a boronic acid moiety (receptor), a conjugated spacer (e.g., rhodamine), and a fluorophore (e.g., dansyl) to enable Förster resonance energy transfer (FRET) upon binding .

- pH Optimization: Ensure the sensor operates at physiological pH (7.4) by tuning the pKa of the boronic acid via substituent effects .

- Selectivity Screening: Test against common diols (e.g., glucose, fructose) to assess specificity .

Advanced: How can computational methods enhance the discovery of boronic acid-based therapeutics?

Answer:

- Chemical Space Mapping: Use principal component analysis (PCA) and k-means clustering on QSAR descriptors (e.g., logP, polar surface area) to identify structurally diverse boronic acids from commercial/in-house libraries .

- Docking Studies: Simulate boronic acid interactions with target proteins (e.g., proteasomes) to prioritize candidates for synthesis .

- Bioisostere Replacement: Replace carboxyl or phosphate groups in lead compounds with boronic acids to improve binding affinity or pharmacokinetics .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling powders .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

- Storage: Store in airtight containers at 2–8°C to prevent moisture-induced degradation .

Advanced: How do researchers resolve contradictions in boronic acid binding data across different experimental models?

Answer:

- Buffer Compatibility Testing: Confirm that buffer components (e.g., Tris, which contains diols) do not compete with target analytes .

- Cross-Validation: Compare results from orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence anisotropy) to rule out method-specific artifacts .

- Structural Analysis: Use X-ray crystallography or NMR to verify binding modes in disputed cases .

Basic: What analytical techniques are preferred for detecting trace boronic acid impurities in drug candidates?

Answer:

- LC-MS/MS in MRM Mode: Achieves detection limits <1 ppm for underivatized boronic acids in drug substances (e.g., Lumacaftor) .

- Derivatization with Diols: Enhance sensitivity by converting boronic acids to UV-active esters (e.g., with 1,2-ethanediol) before HPLC-UV analysis .

Advanced: What strategies improve the stability of boronic acid-containing probes in aqueous environments?

Answer:

- Protection as Trifluoroborate Salts: Increases hydrolytic stability while retaining reactivity .

- Nanoparticle Encapsulation: Use silica or polymer nanoparticles to shield boronic acids from water-induced degradation .

- Intramolecular B-N Coordination: Incorporate ortho-amino groups to stabilize boronic acids via internal Lewis acid-base interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.